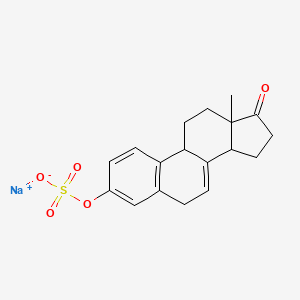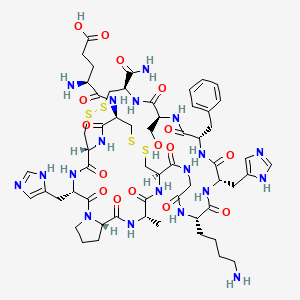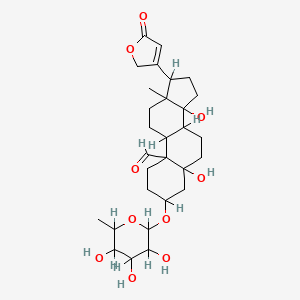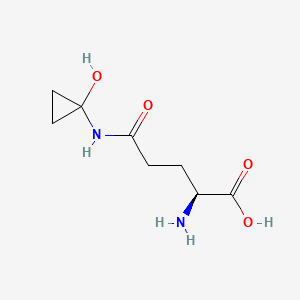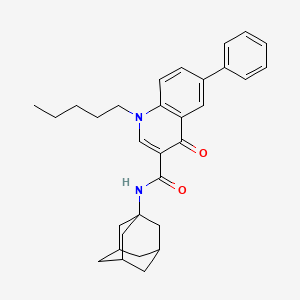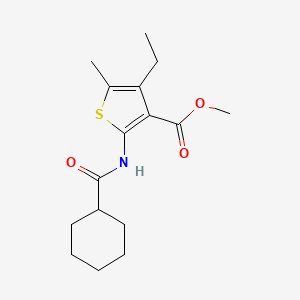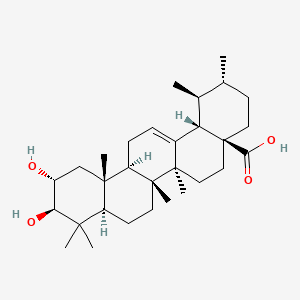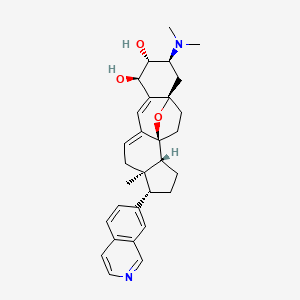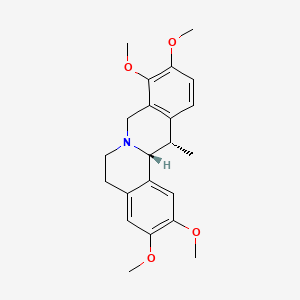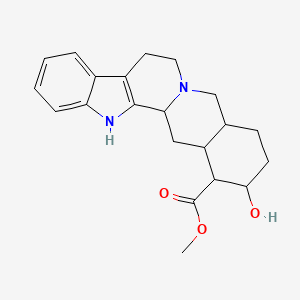
CP55,667
説明
2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol is an alkylbenzene and a ring assembly.
科学的研究の応用
エンドカンナビノイド系研究
CP 55,940は、カンナビノイドの精神活性成分であるTHCの作用を模倣する合成カンナビノイドです . これは、1974年にファイザーによって作られましたが、販売されることはありませんでした。 現在、エンドカンナビノイド系を研究するための研究ツールとして使用されています .
中心体組織
CP55,667は、ディクチオステリウムの中心体組織の重要な構成要素として特定されています . これは中心体の核構造の構成要素であり、細胞周期全体を通じて中心体に持続します . これは、中心体におけるthis compoundの構造的役割を示唆しています .
神経保護
CP 55,940は、高レベルのNMDAにさらされた培養ニューロンにおける細胞内カルシウム放出を抑制し、海馬細胞の死滅を減少させることで、神経保護効果を示しています .
ミトコンドリア保護
CP 55,940は、パラコート曝露後のラット脳ミトコンドリアに対して保護効果を示しています .
がん研究
CP 55,940は、NG 108-15マウス神経芽腫xラットグリオーマハイブリッド脳がん細胞で細胞死を誘発することが判明しています .
行動研究
CP 55,940は、カンナビノイド研究の参照試験または対照試験で頻繁に使用されており、行動試験と受容体結合アッセイの両方でその効果は堅牢です .
嫌悪反応研究
CP 55,940は、1 mg / kgの濃度で条件付けられた場所嫌悪(CPA)を誘発し、CP 55,940のCPA効果はアストロサイトCB1Rによって媒介されます . シクロオキシゲナーゼ-2(COX-2)の阻害は、アストロサイトにのみCB1Rを発現するマウスにおけるCP 55,940誘発性CPAを排除します .
シナプス伝達調節
CP 55,940は、側坐核(LHb)におけるグルタミン酸作動性およびGABA作動性伝達の調節を異なって調節することが判明しており、両方のシステムの標準的なおよび回路特異的な阻害、およびCB1受容体の活性化を介したシナプスグルタミン酸放出の反対の増強を示しています .
作用機序
Target of Action
CP55,667, also known as 5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol or CP 55940, primarily targets the G-protein coupled receptor 55 (GPR55) . GPR55 is a receptor activated by L-alpha-lysophosphatidylinositol and is suggested to have roles in pain signaling, bone morphogenesis, and possibly in vascular endothelial cells .
Mode of Action
This compound acts as a high-affinity ligand for GPR55 . Upon binding, it induces a conformational change in the receptor, which triggers a cascade of intracellular events. This leads to the release of calcium ions from intracellular stores via the heterotrimeric G protein GNA13 and RHOA .
Biochemical Pathways
The activation of GPR55 by this compound affects several biochemical pathways. It plays crucial roles in critical processes involved in the normal physiology of the body, such as immune function. It also plays a role in pathological processes such as neuroinflammation, neoplastic diseases, ulcerative colitis, anxiety, depression, and pain .
Result of Action
The activation of GPR55 by this compound can lead to various molecular and cellular effects. For instance, it can modulate immune function and influence processes such as neuroinflammation, neoplastic diseases, ulcerative colitis, anxiety, depression, and pain .
生化学分析
Biochemical Properties
CP55,667 acts as an antagonist and inverse agonist on the GPR55 receptor . The interaction of this compound with GPR55 is concentration-dependent . This interaction plays a significant role in the biochemical reactions involving this compound .
Cellular Effects
This compound has been shown to influence cell function. It has been suggested to have roles in pain signaling, bone morphogenesis, and possibly in vascular endothelial cells . It has also been demonstrated to inhibit cell-specific proliferation of B and T lymphocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the GPR55 receptor . As an antagonist and inverse agonist, this compound can inhibit or activate enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not fully detailed in the available literature, it is known that its activity data across species can be viewed interactively .
Metabolic Pathways
The specific metabolic pathways involving this compound are not fully detailed in the available literature. It is known that this compound interacts with the GPR55 receptor, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully detailed in the available literature. Given its interaction with the GPR55 receptor, it is likely that this compound may interact with various transporters or binding proteins .
Subcellular Localization
While specific subcellular localization of this compound is not fully detailed in the available literature, it is known that this compound interacts with the GPR55 receptor . This interaction could potentially influence the subcellular localization of this compound.
特性
IUPAC Name |
2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFFALZMRAPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of CP 55940 in the body?
A1: CP 55940 primarily acts as a potent agonist of the cannabinoid type 1 receptor (CB1R). [, , , , , ] This receptor is predominantly found in the central nervous system (CNS), influencing various physiological processes. []
Q2: How does CP 55940 interact with CB1R?
A2: CP 55940 binds to the CB1R, mimicking the actions of endogenous cannabinoids like anandamide. [] This binding triggers a cascade of intracellular signaling events. []
Q3: What are the downstream effects of CP 55940 binding to CB1R?
A3: CP 55940 binding to CB1R primarily leads to the inhibition of adenylate cyclase, reducing cyclic AMP (cAMP) production. [, , , , , , ] This inhibition of cAMP production is pertussis toxin-sensitive, suggesting the involvement of Gi/Go proteins. [, , , , ]
Q4: Does CP 55940 affect other signaling pathways?
A4: Besides cAMP inhibition, CP 55940 has been linked to the activation of the mitogen-activated protein kinase (MAPK) pathway in CHO cells transfected with the human CB1R and in the human astrocytoma cell line U373 MG. [, ] This activation is also pertussis toxin-sensitive but independent of cAMP. []
Q5: Does CP 55940 interact with the CB2 receptor?
A5: While CP 55940 exhibits high affinity for both CB1R and CB2R, its effects are primarily attributed to its action on CB1R. [, , ] Some studies suggest a role for CB2 receptors in specific contexts, but further research is needed. [, ]
Q6: How does the potency of CP 55940 compare to other cannabinoids?
A6: CP 55940 is considered more potent than Δ9-tetrahydrocannabinol (THC), the psychoactive component of cannabis, in various assays, including antinociception and GTPγS binding. [, ]
Q7: Are there specific amino acid residues in CB1R crucial for CP 55940 binding and function?
A7: Research suggests that Lys192 in the third transmembrane domain of CB1R is crucial for the binding of CP 55940, as its mutation significantly affects the compound's affinity. [, ] Interestingly, this residue appears less critical for the binding of the cannabinoid WIN55212-2. [] Similarly, mutations in Ile2.62 and Asp2.63 in the second transmembrane helix of CB1R primarily affected the potency of CP 55940 without impacting its binding affinity, highlighting their role in signal transduction. []
Q8: What is the molecular formula and weight of CP 55940?
A8: The molecular formula of CP 55940 is C23H38O2, and its molecular weight is 346.55 g/mol.
Q9: Is there information available regarding the spectroscopic data for CP 55940?
A9: While the provided research doesn't delve into detailed spectroscopic analysis, further investigation in specialized databases would be necessary to obtain such information.
Q10: Are there sex differences in the pharmacological effects of CP 55940?
A11: Studies in rats suggest sex differences in the antinociceptive effects of CP 55940, with females exhibiting greater sensitivity. [] This difference might be linked to a higher affinity of CP 55940 for CB1R in females. []
Q11: What are the primary in vitro and in vivo models used to study CP 55940's effects?
A12: In vitro studies commonly utilize cell lines such as CHO cells transfected with human CB1R or the human astrocytoma cell line U373 MG to investigate CP 55940's effects on signal transduction pathways. [, , , ] Additionally, rat primary neuronal cell cultures from the cortex, striatum, and cerebellum have been employed to assess its influence on cAMP production. []
Q12: What is known about the toxicology and safety profile of CP 55940?
A12: While the provided research focuses on its pharmacological actions, detailed toxicology and safety data are limited. Considering its potent effects on the CNS, further research is essential to thoroughly assess its potential toxicity and long-term effects.
Q13: What analytical methods are commonly employed to study CP 55940?
A14: Common methods include radioligand binding assays to determine receptor affinity and functional assays like cAMP accumulation or GTPγS binding to assess its efficacy in activating signaling pathways. [1, 4, 6, 14, 26, 29-31] Supercritical fluid chromatography with mass spectrometry (SFC-MS) has been proposed as a reliable method for separating and detecting CP 55940 and other synthetic cannabinoids in plant products. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



